molecular formula C11H14F3NO6S B8245127 tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8245127
M. Wt: 345.29 g/mol
InChI Key: SKDNYNYZUZIJOY-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl nitrite and sulfinic acids, which promote oxidative metal-free intermolecular sulfonamination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield sulfonyl pyrroles, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate include other dihydropyridines and sulfonyl-containing molecules. Examples include:

  • Dihydropyridine derivatives with different substituents.
  • Sulfonyl pyrroles formed through similar synthetic routes.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethylsulfonyloxy group, in particular, contributes to its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

tert-butyl 6-oxo-4-(trifluoromethylsulfonyloxy)-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO6S/c1-10(2,3)20-9(17)15-5-4-7(6-8(15)16)21-22(18,19)11(12,13)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNYNYZUZIJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1=O)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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